2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide
Overview
Description
2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a phenyl group attached to a pyridine ring, along with a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine core, followed by the introduction of the cyano, methoxyphenyl, and phenyl groups. The final step involves the formation of the thioacetamide moiety.
Preparation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts. The methoxyphenyl and phenyl groups can be added through electrophilic aromatic substitution reactions.
Formation of Thioacetamide Moiety: The final step involves the reaction of the substituted pyridine with thioacetamide under controlled conditions, typically using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or the thioacetamide moiety to a thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and thioacetamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide
- 2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}ethanamide
Uniqueness
2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[3-cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-19-10-6-5-9-15(19)16-11-18(14-7-3-2-4-8-14)24-21(17(16)12-22)27-13-20(23)25/h2-11H,13H2,1H3,(H2,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAAKSNQUQKMRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.